

An In-depth Technical Guide to the Chemical Structure and Properties of Daphnin

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Compound of Interest

Compound Name: *Daphnin*

Cat. No.: *B190904*

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Abstract

Daphnin, a naturally occurring coumarin glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a key bioactive constituent of various plant species, particularly of the genus *Daphne*, understanding its chemical structure and physicochemical properties is paramount for its potential application in drug discovery and development. This technical guide provides a comprehensive overview of the chemical identity, structural features, and physicochemical characteristics of **daphnin**. Furthermore, it delves into its biological activities by illustrating the key signaling pathways it modulates. Detailed experimental protocols for its isolation and purification are also provided to facilitate further research.

Chemical Structure and Identification

Daphnin is the 7-O-glucoside of daphnetin, a dihydroxycoumarin. The glycosidic linkage significantly influences its solubility and bioavailability.

Table 1: Chemical Identification of **Daphnin**

Identifier	Value
IUPAC Name	8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one ^[1]
Alternate IUPAC Name	7-(β-D-Glucopyranosyloxy)-8-hydroxy-2H-1-benzopyran-2-one ^[2]
Molecular Formula	C ₁₅ H ₁₆ O ₉ ^{[1][2]}
SMILES String	<chem>C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO^[1]</chem>
CAS Number	486-55-5
Synonyms	Daphnoside; 7-(β-D-Glucopyranosyloxy)-8-hydroxycoumarin; Daphnetin 7-β-D-glucopyranoside

Physicochemical Properties

The physicochemical properties of **daphnin** are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

Table 2: Physicochemical Properties of **Daphnin**

Property	Value	Source
Molecular Weight	340.28 g/mol	
Appearance	Crystalline solid	
Melting Point	Decomposes at 215-229 °C	
Solubility	Soluble in hot water and alcohol; Insoluble in ether. Soluble in aqueous solutions of alkalies and alkali carbonates with a yellow color.	
Optical Rotation	$[\alpha]_D^{22} -124^\circ$ (c=0.375 in MeOH); $[\alpha]_D^{22} -115^\circ$ (in absolute MeOH); $[\alpha]_D^{15} -84.2^\circ$ (in MeOH)	
pKa	Data not readily available. The phenolic hydroxyl groups are expected to have pKa values typical for phenols, though the glycosidic linkage may influence this.	

Experimental Protocols

Isolation and Purification of Daphnin from Plant Material

The following protocol is a generalized procedure based on common phytochemical extraction and purification techniques for coumarin glycosides.

3.1.1. Extraction

- **Plant Material Preparation:** Air-dry the plant material (e.g., bark or aerial parts of *Daphne* species) and grind it into a coarse powder.
- **Solvent Extraction:** Macerate or percolate the powdered plant material with a suitable solvent. Methanol or ethanol are commonly used. The extraction can be performed at room

temperature or with gentle heating.

- Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Purification by Column Chromatography

- Stationary Phase: Pack a glass column with silica gel as the stationary phase.
- Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
- Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).
- Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
- Identification: Combine the fractions containing the compound of interest (**daphnin**) and confirm its identity using spectroscopic methods such as NMR and Mass Spectrometry.

Purification using Macroporous Adsorbent Resin

This method is effective for the purification of daphnetin, the aglycone of **daphnin**, and can be adapted for **daphnin** purification.

- Resin Preparation: Pre-treat the macroporous resin (e.g., HPD-722) by washing sequentially with 5% HCl and 5% NaOH, followed by washing with water until a neutral pH is achieved.
- Adsorption: Pass the aqueous solution of the crude extract through the prepared resin column at a controlled flow rate (e.g., 1 BV/h).
- Washing: Wash the column with deionized water to remove unbound impurities.
- Desorption: Elute the adsorbed **daphnin** from the resin using an appropriate concentration of ethanol (e.g., 65% ethanol) at a specific flow rate (e.g., 2 BV/h).

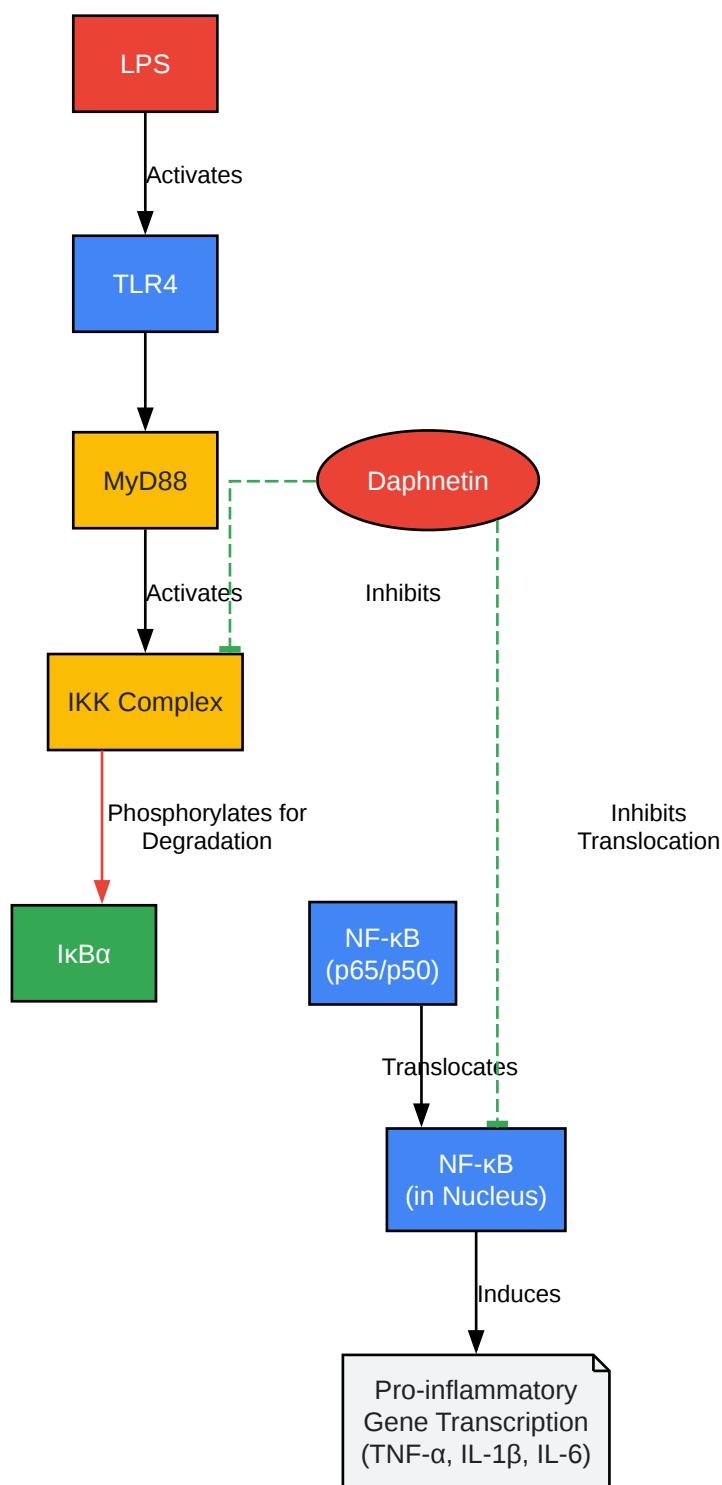
- **Concentration and Analysis:** Collect the eluate, concentrate it under vacuum, and analyze the purity of the obtained **daphnin** using HPLC.

Biological Activities and Signaling Pathways

Daphnin's biological activities are largely attributed to its aglycone, daphnetin, which is released upon enzymatic hydrolysis in the body. Daphnetin has been shown to possess anti-inflammatory, neuroprotective, and anti-cancer properties through the modulation of several key signaling pathways.

Anti-inflammatory Effects: Modulation of the NF- κ B Signaling Pathway

Daphnetin exerts potent anti-inflammatory effects by inhibiting the canonical NF- κ B signaling pathway. This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.

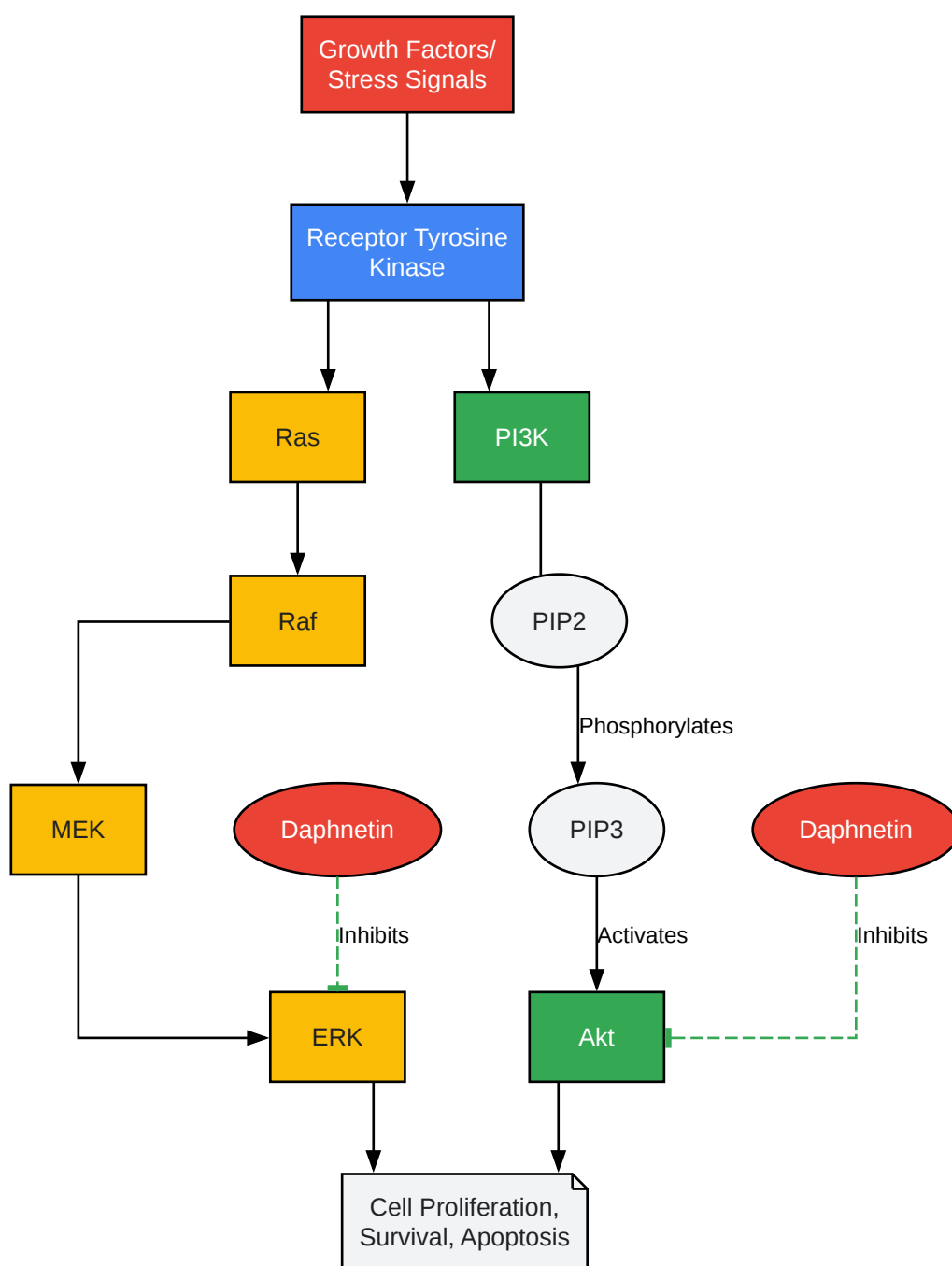


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Caption: Daphnetin inhibits the NF-κB signaling pathway.

Neuroprotective and Anti-cancer Effects: Modulation of MAPK and PI3K/Akt Signaling Pathways

Daphnetin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are critical in cell survival, proliferation, and apoptosis. Its effects on these pathways contribute to its neuroprotective and anti-cancer activities.



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Caption: Daphnetin modulates MAPK/ERK and PI3K/Akt pathways.

Conclusion

Daphnin is a promising natural product with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its ability to be hydrolyzed to its active aglycone, daphnetin, which in turn modulates key signaling pathways involved in inflammation, cell survival, and proliferation, makes it a valuable lead compound for drug development. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic profile, and safety for potential clinical applications.

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